Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their pharmacological properties, particularly as inhibitors of various biological targets such as fibroblast growth factor receptors (FGFRs) and human neutrophil elastase (HNE). The compound in question is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It has been synthesized and evaluated for its potential therapeutic applications in cancer treatment and other diseases related to enzyme activity modulation .
The synthesis of methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can be approached through several methods, primarily involving the functionalization of existing pyrrolo[2,3-b]pyridine derivatives. One common method includes:
The synthesis typically requires careful control of reaction conditions such as temperature and time to optimize yields and minimize side reactions. For instance, reactions may be conducted at elevated temperatures (50°C) and monitored using techniques like thin-layer chromatography to ensure completion .
The molecular structure of methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can be described as follows:
The molecular formula can be represented as C₁₁H₉N₃O₂, indicating its composition and allowing for further analysis using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can participate in various chemical reactions:
These reactions can be tailored to synthesize derivatives with enhanced biological activities or different pharmacological profiles .
The mechanism of action for methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate primarily involves its interaction with specific biological targets:
For instance, studies have shown that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can significantly enhance inhibitory potency against targets like FGFRs .
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate exhibits several notable physical and chemical properties:
The stability of this compound under various conditions (e.g., pH changes or light exposure) should also be evaluated as it could impact its application in biological systems.
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has potential applications in:
Research indicates that derivatives from this class exhibit promising activities against cancer cell lines, suggesting their utility in anticancer therapies .
The 7-azaindole core serves as a bioisostere for adenine, enabling competitive binding within the ATP pockets of protein kinases. This scaffold achieves high-affinity interactions primarily through three-dimensional hydrogen bonding: the pyrrolic nitrogen (position 1) acts as a hydrogen bond donor, while the pyridinic nitrogen (position 7) functions as a hydrogen bond acceptor. This dual functionality creates a hinge-binding motif that precisely complements kinase catalytic domains. The compound methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate features critical modifications at both N1 and C3 positions, positioning it as an advanced intermediate for kinase inhibitor synthesis. The N1-acetate moiety introduces steric flexibility and synthetic handles for further derivatization, while the C3-formyl group enables rapid generation of Schiff bases or hydrazone conjugates targeting specific kinase residues [2] [6].
Patent literature reveals extensive exploitation of analogous scaffolds in kinase-targeted therapies. WO2006063167A1 details 1H-pyrrolo[2,3-b]pyridine derivatives exhibiting potent inhibition against kinases involved in proliferative and inflammatory diseases. The patent emphasizes C3 functionalization—particularly with formyl groups—as critical for optimizing steric compatibility within hydrophobic kinase pockets. Similarly, US20100061982A1 demonstrates that 3-substituted-1H-pyrrolo[2,3-b]pyridines serve as dual mTOR/PI3K inhibitors, with molecular modeling confirming the C3 substituent’s role in occupying accessory binding pockets adjacent to the ATP site [6].
Table 1: Impact of Substituent Positioning on Kinase Binding Affinity in Pyrrolo[2,3-b]pyridine Derivatives
Position | Substituent | Target Kinase(s) | Key Binding Interactions |
---|---|---|---|
N1 | Alkyl acetate (e.g., -CH₂COOCH₃) | mTOR/PI3K | Extends toward solvent interface; improves solubility without steric clash |
C3 | Formyl (-CHO) | SGK1, CDK2 | Forms hydrogen bonds with Lys68/Glu81 (CDK2); hydrophobic contact with Ile72 |
C5 | Phenyl | Src, Abl | π-stacking with Phe82 (Abl); occupies selectivity pocket |
The strategic placement of nitrogen atoms within the bicyclic system further enhances kinase selectivity. Unlike indole scaffolds, the 7-azaindole’s pyridine nitrogen generates an electron-deficient ring system, reducing off-target binding while maintaining affinity for target kinases. Computational analyses of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (MFCD08752938) confirm this electron distribution, with the C2-carboxylate derivative exhibiting a dipole moment of 4.2 Debye—significantly higher than indole analogues—which favors complementary electrostatic interactions in kinase ATP pockets [4].
The C3-formyl group in methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate serves as a versatile synthetic linchpin, enabling diverse chemical transformations essential for pharmacophore optimization. This aldehyde functionality facilitates nucleophilic additions, reductive aminations, and condensations, rapidly generating libraries of Schiff base derivatives. Patent US20100061982A1 highlights such transformations, where 3-formyl pyrrolopyridines undergo Knoevenagel condensations with malononitrile to yield kinase inhibitors with enhanced hydrophobic stacking capabilities. The formyl group’s reactivity is amplified by the electron-withdrawing nature of the adjacent pyridine ring, increasing its susceptibility toward Grignard additions or Wittig reactions that append sterically diverse groups [6]. Concurrently, the N1-acetate moiety—specifically the methyl ester—delivers distinct advantages:
Table 2: Physicochemical Properties of Methyl (3-Formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate Analogues
Property | Predicted/Experimental Value | Significance |
---|---|---|
Molecular Weight | 218.20 g/mol | Compliant with Lipinski rules (<500 g/mol) |
Calculated LogP (Consensus) | 1.72 (iLOGP); 1.5 (XLOGP3); 1.35 (WLOGP) | Optimal for passive diffusion (LogP 0–3) |
Topological Polar Surface Area | 65.6 Ų | Supports blood-brain barrier penetration potential (<90 Ų) |
Water Solubility (ESOL) | -2.26 (Log S); 0.974 mg/mL | Suitable for in vitro assays without precipitation issues |
H-bond Acceptors | 5 | Within Lipinski limit (≤10) |
Experimental data corroborate the formyl group’s critical role in covalent inhibitor design. 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CID 53412681) demonstrates efficient Schiff base formation with lysine residues, a mechanism leveraged in kinase-targeting warheads. The electron-withdrawing nature of the adjacent pyridine nitrogen enhances the formyl group’s electrophilicity, accelerating imine formation—a 4.7-fold rate increase versus indole-3-carboxaldehydes in model reactions with n-butylamine [3]. Meanwhile, the acetate spacer enables modular derivatization; methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate (CID 86767752) exemplifies this, where the methylene bridge (-CH₂-) provides torsional flexibility for optimal target engagement in enzyme binding pockets [7].
Pyrrolo[2,3-b]pyridine derivatives demonstrate expanding utility in antiviral development, leveraging their kinase inhibitory effects to disrupt viral replication cycles. As viruses frequently hijack host kinase signaling for replication, transport, and immune evasion, compounds like methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate offer dual mechanisms: direct virucidal activity through structural protein binding, and indirect suppression via kinase modulation. Patent US20100061982A1 explicitly links mTOR/PI3K inhibition by 3-substituted pyrrolopyridines to antiviral outcomes, as these kinases regulate critical pathways in viral entry (e.g., endocytosis) and nucleocapsid assembly. Derivatives bearing C3-formyl groups exhibit IC₅₀ values of 0.15–1.2 μM against PI3Kγ, a kinase implicated in hepatitis C virus (HCV) particle maturation [6].
The scaffold’s adaptability enables targeting of viral polymerases through strategic functionalization:
Table 3: Antiviral Applications of Pyrrolo[2,3-b]pyridine Derivatives
Viral Target | Derivative Structure | Mechanistic Action | Reported Efficacy |
---|---|---|---|
Hepatitis C (HCV) | 3-Formyl-5-aryl substituted | PI3Kγ inhibition; RdRp binding | EC₅₀ = 0.47 μM (replicon assay) [6] |
Influenza A | N1-(carboxymethyl)-3-cyano | PA-PB1 polymerase complex disruption | 89% inhibition at 10 μM (cell-based) [3] |
Human Cytomegalovirus | 3-(Aminomethyl)-5-(3-pyridyl) | Kinase-mediated nuclear egress blockade | IC₅₀ = 1.8 μM (plaque reduction) [2] [6] |
Emerging evidence suggests these compounds may overcome resistance mutations. Benzoic acid-functionalized pyrrolopyridines from WO2006063167A1 maintain activity against neuraminidase mutants (H274Y) in influenza, attributed to the scaffold’s ability to form compensatory hydrogen bonds with Glu276. The 3-formyl group proves particularly valuable here, generating hydrazone derivatives that extend into conserved catalytic pockets inaccessible to bulkier adamantane-based drugs [2] [6]. Furthermore, the N1-acetate moiety enables prodrug strategies; intracellular esterase cleavage liberates carboxylic acid derivatives that achieve 3-fold higher concentrations in infected cells versus normal cells—a selectivity advantage critical for antiviral efficacy [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7